molecular formula C19H24N4O2 B2757261 N-({N'-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide CAS No. 476431-08-0

N-({N'-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide

Cat. No.: B2757261
CAS No.: 476431-08-0
M. Wt: 340.427
InChI Key: VDUNRILDTLCBBG-JJFYIABZSA-N
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Description

N-({N’-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide is a complex organic compound that features a unique structure combining a pyridine ring, a hydrazinecarbonyl group, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-({N’-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the hydrazinecarbonyl group can form hydrogen bonds with active site residues . The adamantane moiety provides steric bulk, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide is unique due to the combination of the pyridine ring, hydrazinecarbonyl group, and adamantane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-oxo-2-[(2Z)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-17(23-22-11-16-3-1-2-4-20-16)12-21-18(25)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,11,13-15H,5-10,12H2,(H,21,25)(H,23,24)/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUNRILDTLCBBG-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NN=CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)N/N=C\C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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